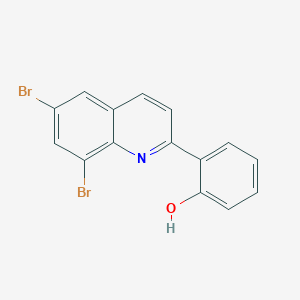

2-(6,8-Dibromoquinolin-2-yl)phenol

Description

Properties

IUPAC Name |

2-(6,8-dibromoquinolin-2-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Br2NO/c16-10-7-9-5-6-13(18-15(9)12(17)8-10)11-3-1-2-4-14(11)19/h1-8,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGPKNOZEUPVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,8-Dibromoquinolin-2-yl)phenol typically involves the bromination of quinoline derivatives followed by phenol substitution. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions for this process are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Synthetic Routes and Bromination Reactions

The compound is synthesized via bromination of quinoline derivatives. Key methods include:

Table 1: Bromination Reaction Conditions

| Starting Material | Brominating Agent | Solvent | Base/Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline | Bromine (2 eq.) | Chloroform | None | 85–90 | |

| 2-(Quinolin-2-yl)phenol | NBS | DMF | DBU | 70–75 |

-

Bromination at the 6- and 8-positions of the quinoline ring is achieved using bromine in chloroform or N-bromosuccinimide (NBS) in DMF .

-

The phenolic hydroxyl group remains intact under these conditions, enabling subsequent functionalization .

Cross-Coupling Reactions

The bromine atoms on the quinoline ring participate in palladium-catalyzed cross-coupling reactions:

Table 2: Cross-Coupling Applications

| Reaction Type | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 65–78 | |

| Ullmann Coupling | Aryl amine | CuI, 1,10-phenanthroline | DMSO | 60–70 |

-

Suzuki-Miyaura coupling replaces bromine with aryl groups, enabling access to biphenylquinoline derivatives .

-

Ullmann coupling with aryl amines forms N-aryl derivatives, useful in medicinal chemistry .

Functionalization of the Phenolic Group

The phenolic hydroxyl group undergoes alkylation and acylation:

Table 3: Phenolic Group Reactions

-

Alkylation with propargyl bromide proceeds efficiently under mild basic conditions (K₂CO₃, acetone) .

-

Acylation preserves the quinoline bromine atoms while modifying the phenol’s solubility .

Coordination Chemistry and Chelation

The compound acts as a bidentate ligand due to its phenolic oxygen and quinoline nitrogen:

Table 4: Metal Complex Formation

| Metal Ion | Solvent | Ligand Ratio (M:L) | Application | Reference |

|---|---|---|---|---|

| Cu(II) | Ethanol | 1:2 | Catalytic oxidation studies | |

| Fe(III) | DMF | 1:1 | Photocatalytic activity |

-

Copper complexes exhibit catalytic activity in oxidative coupling reactions .

-

Iron complexes are explored for light-driven applications due to charge-transfer transitions .

Biological Activity and Derivatives

Derivatives show promising bioactivity, driven by structural modifications:

Table 5: Bioactive Derivatives

| Derivative | Modification Site | Biological Target | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Hydrazone at C2 | Quinoline C2 | Cancer cell lines | 26.3–63.8 | |

| Dichloro-substituted | Quinoline C5/C7 | Matrix metalloproteinases | 0.81–10 |

-

Hydrazone derivatives demonstrate moderate anticancer activity against HCT116 and MCF-7 cells .

-

Dichloro analogues inhibit matrix metalloproteinases (MMPs), critical in metastatic pathways .

Stability and Decomposition Pathways

Scientific Research Applications

Chemical Properties and Structure

The compound 2-(6,8-Dibromoquinolin-2-yl)phenol features a quinoline core substituted with bromine atoms at the 6 and 8 positions and a phenolic group. This structure is believed to contribute to its bioactivity by influencing interactions with biological targets, including enzymes and receptors.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

- Data Table: Anticancer Efficacy

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains, including multi-drug resistant strains.

- Mechanism : It is hypothesized that the halogenated quinoline structure enhances membrane permeability, leading to increased susceptibility of bacteria to the compound.

- Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 64 |

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties relevant for treating neurodegenerative diseases such as Alzheimer's.

- Mechanism : The compound has been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain.

- Data Table: Neuroprotective Activity

| Assay Type | IC50 (µM) | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | 20 |

Case Study 1: Anticancer Effects in Breast Cancer Models

Objective : To evaluate the efficacy of this compound in inducing apoptosis in breast cancer cells.

Results : The study demonstrated significant apoptosis induction with an IC50 value of 15 µM. Histological analysis revealed increased markers of apoptosis and reduced tumor growth in xenograft models treated with the compound.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Objective : Assess the antimicrobial effects against multi-drug resistant bacterial strains.

Results : The compound exhibited effective inhibition of growth in resistant strains of Staphylococcus aureus and Escherichia coli with MIC values significantly lower than those of conventional antibiotics.

Mechanism of Action

The mechanism of action of 2-(6,8-Dibromoquinolin-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit the activity of certain enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

- 2-(6,8-Dichloroquinolin-2-yl)phenol

- 2-(6,8-Difluoroquinolin-2-yl)phenol

- 2-(6,8-Diiodoquinolin-2-yl)phenol

Uniqueness

2-(6,8-Dibromoquinolin-2-yl)phenol is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which can enhance the compound’s efficacy in certain applications .

Biological Activity

2-(6,8-Dibromoquinolin-2-yl)phenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 860784-08-3

- Molecular Formula : C15H9Br2NO

- Molar Mass : 379.05 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The presence of bromine substituents on the quinoline moiety enhances its biological efficacy.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Candida albicans | 20 | 100 |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors involved in microbial metabolism or cancer cell proliferation. This interaction may lead to the modulation of signal transduction pathways, ultimately resulting in antimicrobial or anticancer effects.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria compared to control groups . -

Anticancer Activity Investigation

Another study focused on the anticancer properties of dibromoquinoline derivatives. In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to activate caspase pathways leading to programmed cell death . -

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis indicated that the bromine substituents at positions 6 and 8 on the quinoline ring are crucial for enhancing the biological activity of the compound. Variants lacking these halogen substitutions exhibited significantly reduced antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6,8-Dibromoquinolin-2-yl)phenol, and what challenges arise during purification?

- Methodological Answer : Synthesis typically involves bromination of quinoline derivatives followed by coupling with a phenolic moiety. For example, bromination of quinoline precursors using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions can yield 6,8-dibrominated intermediates. Coupling reactions (e.g., Suzuki-Miyaura) with boronic acid derivatives of phenol may be employed . Purification challenges include separating regioisomers due to similar polarity; column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization using ethanol/water mixtures is recommended. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals suitable for SC-XRD can be grown via slow evaporation of a dichloromethane/methanol solution. Key parameters include resolving bromine atom positions (high electron density) and analyzing hydrogen-bonding patterns (e.g., O–H···N interactions between phenol and quinoline groups). Software like SHELXTL or OLEX2 is used for structure refinement .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR to identify aromatic protons and phenolic –OH (δ ~10–12 ppm). ¹³C NMR confirms quinoline and phenol carbons.

- FT-IR : Peaks at ~3200–3500 cm⁻¹ (–OH stretch) and ~1600 cm⁻¹ (C=N quinoline stretch).

- UV-Vis : Absorption bands in the 250–350 nm range (π→π* transitions) .

- Mass Spectrometry : HRMS to verify molecular ion ([M+H]⁺) and isotopic patterns from bromine atoms .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties of this compound?

- Methodological Answer : DFT/B3LYP with a 6-311++G(d,p) basis set is commonly used. Key analyses include:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to estimate reactivity.

- Natural Bond Orbital (NBO) : Charge distribution and hyperconjugation effects.

- Electrostatic Potential Maps : Visualize electrophilic/nucleophilic sites. Validation against experimental UV-Vis and NMR data is critical .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Strategies include:

- Variable-Temperature NMR : Detect conformational changes.

- Hirshfeld Surface Analysis : Compare intermolecular interactions in crystal vs. solution.

- DFT-MD Simulations : Model solvent effects on molecular geometry .

Q. What strategies are recommended for studying the structure-activity relationship (SAR) of derivatives of this compound?

- Methodological Answer :

- Systematic Substituent Variation : Modify bromine positions or introduce electron-withdrawing/donating groups on the phenol ring.

- Biological Assays : Test antioxidant activity via DPPH radical scavenging or antimicrobial potency (MIC assays).

- Molecular Docking : Screen derivatives against target proteins (e.g., cytochrome P450) to predict binding affinities .

Q. What photophysical properties make this compound suitable for fluorescence-based applications?

- Methodological Answer : The quinoline-phenol framework enables excited-state intramolecular proton transfer (ESIPT), leading to:

- Large Stokes Shifts : Minimize self-absorption.

- pH-Dependent Emission : Fluorescence quenching in acidic/basic media.

- Solvatochromism : Probe microenvironment polarity. Time-resolved fluorescence spectroscopy quantifies radiative/non-radiative decay pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.